1-benzyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazole
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Overview
Description
1-BENZYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound with the molecular formula C20H23N3. It is part of the benzodiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated benzodiazole derivatives .
Scientific Research Applications
1-BENZYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-BENZYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-methyl-4-piperidone: Similar in structure but lacks the benzodiazole moiety.
1-Benzyl-5-(4-methylpiperidin-1-yl)sulfonylindole-2,3-dione: Contains a sulfonylindole group instead of a benzodiazole group
Uniqueness
1-BENZYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of a benzodiazole moiety with a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H25N3 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-benzyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazole |
InChI |
InChI=1S/C21H25N3/c1-17-11-13-23(14-12-17)16-21-22-19-9-5-6-10-20(19)24(21)15-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3 |
InChI Key |
MASDJGHJTKSMBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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